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Introduction

Acute kidney injury (AKI) represents a significant unmet medical need, characterized by a rapid
decline in renal function. Terevalefim (also known as ANG-3777) is a small molecule
hepatocyte growth factor (HGF) mimetic developed to mitigate kidney injury. This technical
guide provides a comprehensive overview of the preclinical studies of Terevalefim in various
kidney injury models, detailing its mechanism of action, experimental protocols, and available
efficacy data. Terevalefim activates the c-Met receptor, triggering downstream signaling
pathways that promote cell survival, proliferation, and tissue repair.[1][2][3]

Mechanism of Action: HGF Mimetic and c-Met
Activation

Terevalefim is designed to mimic the biological activity of HGF, the natural ligand for the c-Met
receptor.[1][3] Upon tissue injury, endogenous HGF is released, but its therapeutic effect can
be limited by a short half-life. Terevalefim, with a longer half-life, provides sustained activation
of the c-Met signaling cascade. This activation is crucial for tissue repair and regeneration.

The binding of Terevalefim to the c-Met receptor induces its dimerization and
autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream
pathways activated include the phosphatidylinositol 3-kinase (PI13K)/Akt pathway, which
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promotes cell survival by inhibiting apoptosis, and the Ras/MAPK pathway, which stimulates
cell proliferation and migration. In preclinical models, ANG-3777 has been shown to selectively
phosphorylate c-Met and its downstream effector ERK. In vivo studies have confirmed that
ANG-3777 induces the phosphorylation of c-Met in the kidney following ischemia-reperfusion

injury.
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Caption: Terevalefim activates the c-Met receptor, initiating downstream signaling pathways.

Preclinical Efficacy in Kidney Injury Models

Terevalefim has been evaluated in a range of preclinical models of kidney injury, consistently
demonstrating protective and regenerative effects. The primary endpoints in these studies
typically include markers of renal function such as serum creatinine (SCr) and blood urea
nitrogen (BUN), as well as histological assessments of tissue damage.

Quantitative Data Summary

While specific quantitative data from primary preclinical studies were not publicly available in
the searched literature, a summary of the findings from various models indicates a consistent
therapeutic benefit.
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Kidney Injury Model

Key Outcomes with
Animal Model Terevalefim (ANG-3777)
Treatment

Attenuated renal dysfunction

Ischemia-Reperfusion Injury Rat
(reduced BUN and SCi).
Ischemia-Reperfusion Injury Dog Attenuated renal dysfunction.
Reduced mortality and
Glycerol-Induced )
) Rat attenuated renal dysfunction
Rhabdomyolysis
(reduced BUN and SCi).
Attenuated mortality and renal
Mercuric Chloride (HgCI2)- Rat dysfunction (reduced BUN and
a
Induced Nephrotoxicity SCr), and improved urine
output.
Cisplatin-Induced Nephropathy  Rat Attenuated renal dysfunction.

Experimental Protocols

The following are detailed methodologies for two key preclinical models of acute kidney injury

used to evaluate Terevalefim.

Ischemia-Reperfusion Injury (IRI) Model in Rats

This model simulates the renal injury that occurs due to a temporary disruption of blood flow, a

common clinical scenario in surgery and transplantation.

Experimental Workflow for Ischemia-Reperfusion Injury Model

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b10759912?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10759912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Male Sprague-Dawley Rats

!

Anesthetize Rats

!

Midline Laparotomy

!

Occlude Renal Pedicles
(e.g., 45-60 min)

!

Remove Clamps to Allow Reperfusion

!

Administer Terevalefim or Vehicle
(e.g., IV at onset of reperfusion)

!

Monitor Animals and Collect Samples
(Blood, Urine, Tissue)

!

Analyze Renal Function (SCr, BUN)
& Histology

Click to download full resolution via product page

Caption: Workflow for the rat ischemia-reperfusion acute kidney injury model.

Protocol Details:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b10759912?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10759912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Animal Model: Male Sprague-Dawley rats are commonly used.

Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a
ketamine/xylazine cocktail.

Surgical Procedure: A midline laparotomy is performed to expose the kidneys. The renal
pedicles, containing the renal artery and vein, are carefully isolated.

Ischemia Induction: Microvascular clamps are applied to the renal pedicles to induce
ischemia. The duration of ischemia can be varied (e.g., 45-60 minutes) to modulate the
severity of the injury.

Reperfusion: After the ischemic period, the clamps are removed to allow blood flow to return
to the kidneys. The abdominal incision is then closed.

Terevalefim Administration: ANG-3777 (e.g., 2 mg/kg) or vehicle is administered, typically
via intravenous injection, at the onset of reperfusion and again at a specified time point (e.g.,
18 hours post-reperfusion).

Post-Operative Care and Monitoring: Animals are allowed to recover and are monitored for a
defined period (e.g., 24-72 hours). Blood samples are collected at various time points to
measure serum creatinine and BUN levels.

Endpoint Analysis: At the end of the study, animals are euthanized, and kidney tissues are
harvested for histological analysis to assess the degree of tubular necrosis, inflammation,
and apoptosis.

Cisplatin-Induced Nephrotoxicity Model in Rats

This model mimics the kidney damage that is a common and dose-limiting side effect of
cisplatin, a widely used chemotherapy drug.

Experimental Workflow for Cisplatin-Induced Nephrotoxicity Model
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Caption: Workflow for the rat cisplatin-induced nephrotoxicity model.

Protocol Details:
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e Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.

» Cisplatin Administration: A single intraperitoneal injection of cisplatin (typically 5-7 mg/kg) is
administered to induce nephrotoxicity.

» Terevalefim Administration: Terevalefim or vehicle is administered, often starting on the
same day as cisplatin and continuing for a specified duration. The route of administration can
be intraperitoneal or intravenous.

» Monitoring: Animals are monitored daily for changes in body weight, food and water intake,
and general clinical signs.

o Sample Collection: Blood samples are collected at baseline and at various time points after
cisplatin administration (e.g., daily or on alternate days) for the measurement of serum
creatinine and BUN.

o Endpoint Analysis: Animals are typically euthanized 5 to 7 days after cisplatin injection.
Kidneys are harvested for histological examination to assess the extent of tubular damage,
inflammation, and apoptosis.

Conclusion

The preclinical data available for Terevalefim (ANG-3777) consistently demonstrate its
potential as a therapeutic agent for acute kidney injury. Its mechanism of action as a
hepatocyte growth factor mimetic that activates the c-Met signaling pathway provides a strong
rationale for its protective and regenerative effects observed in various animal models of kidney
damage. While the publicly available quantitative data is limited, the qualitative outcomes
across different injury models are promising. The detailed experimental protocols provided
herein offer a foundation for further preclinical investigation and evaluation of Terevalefim and
other potential reno-protective compounds. Further studies publishing detailed quantitative
outcomes are warranted to fully elucidate the therapeutic potential of Terevalefim in the
context of AKI.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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